REACTION_CXSMILES
|
C(O[C:9]1[C:10](CO)=[CH:11][C:12]2[O:16][CH2:15][CH2:14][C:13]=2[CH:17]=1)C1C=CC=CC=1.C(Cl)Cl.C(N(CC)CC)C.CS(Cl)(=O)=O>O>[O:16]1[C:12]2[CH:11]=[CH:10][CH:9]=[CH:17][C:13]=2[CH2:14][CH2:15]1
|
Name
|
5-benzyloxy-6-hydroxymethyl-2,3-dihydrobenzofuran
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC2=C(CCO2)C1)CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame dried 1-liter, 3-neck flask
|
Type
|
CUSTOM
|
Details
|
fitted with a dropping funnel, mechanical stirrer, N2 inlet
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal reaction temperature of 10° C
|
Type
|
TEMPERATURE
|
Details
|
The resultant yellow-green mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers partitioned
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic phase was washed sequentially with saturated sodium bicarbonate solution (2×100 ml) and brine (1×100 ml)
|
Type
|
CUSTOM
|
Details
|
to remove some greenish color
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The yellow organic layear was dried over MgSO4, suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |